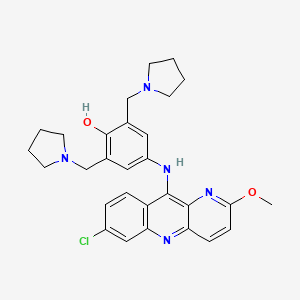

Pyronaridine

説明

特性

IUPAC Name |

4-[(7-chloro-2-methoxybenzo[b][1,5]naphthyridin-10-yl)amino]-2,6-bis(pyrrolidin-1-ylmethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32ClN5O2/c1-37-26-9-8-24-28(33-26)27(23-7-6-21(30)16-25(23)32-24)31-22-14-19(17-34-10-2-3-11-34)29(36)20(15-22)18-35-12-4-5-13-35/h6-9,14-16,36H,2-5,10-13,17-18H2,1H3,(H,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJUFPMUQJKWIJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NC4=CC(=C(C(=C4)CN5CCCC5)O)CN6CCCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60996354 | |

| Record name | Pyronaridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60996354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74847-35-1 | |

| Record name | Pyronaridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74847-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyronaridine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074847351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyronaridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12975 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pyronaridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60996354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PYRONARIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TD3P7Q3SG6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pyronaridine's Mechanism of Action: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the antimalarial activity of pyronaridine, a potent blood schizonticide effective against multidrug-resistant Plasmodium species. This document is intended for researchers, scientists, and drug development professionals engaged in antimalarial research and development.

Core Mechanism of Action: Inhibition of Hemozoin Formation

This compound's primary mode of action is the disruption of the parasite's heme detoxification pathway within the digestive vacuole.[1][2][3] During its intraerythrocytic life cycle, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin.[2][3]

This compound acts as a potent inhibitor of this process.[3][4] It readily accumulates in the acidic digestive vacuole of the parasite and binds to hematin, the monomeric precursor of hemozoin.[2][5] This binding prevents the polymerization of hematin into hemozoin, leading to the accumulation of toxic free heme within the parasite.[2][3][4] The buildup of free heme is believed to induce oxidative stress and damage to cellular components, ultimately leading to parasite death.[2][3]

Experimental evidence demonstrates that this compound forms a complex with hematin at a stoichiometric ratio of 1:2.[2][5] This interaction is crucial for its antimalarial efficacy.

Secondary Mechanisms of Action

While the inhibition of hemozoin formation is considered the principal mechanism, this compound has been shown to exhibit other biological activities that may contribute to its antimalarial effects.

DNA Intercalation and Topoisomerase II Inhibition: this compound has been identified as a DNA intercalating agent and an inhibitor of DNA topoisomerase II.[1][4] By inserting itself into the DNA helix, this compound can disrupt DNA replication and transcription.[3] Its inhibition of topoisomerase II, an enzyme essential for resolving DNA topological problems during replication, can lead to DNA damage and cell death.[1][4] However, the direct contribution of this activity to its antimalarial potency at therapeutic concentrations is still under investigation and is considered a secondary mechanism.[1][4]

Quantitative Data Summary

The following tables summarize key quantitative data related to the efficacy and mechanisms of action of this compound.

| Parameter | Value | Reference(s) |

| Hematin Binding Stoichiometry (this compound:Hematin) | 1:2 | [2][5] |

| β-Hematin Formation IC50 | 0.125 mM (similar to chloroquine) | [6] |

| Hemozoin Nucleation IC50 | 2-2.8 µM (at 8 and 16 hours) | [6] |

Table 1: Key Mechanistic Parameters for this compound.

| P. falciparum Strain/Isolate | IC50 (nM) - Geometric Mean ± SD (Range) | Reference(s) |

| Field Isolates (General) | 0.2 - 20 nM | [2] |

| Lambaréné, Gabon Isolates | 1.9 nM (WHO microtest) | [7][8] |

| Lambaréné, Gabon Isolates | 2.0 nM (HRP-2 assay) | [7][8] |

| Multidrug-Resistant (Papua, Indonesia) | 1.92 nM (0.24 - 13.8 nM) | [9][10] |

Table 2: In Vitro Antimalarial Activity of this compound against Plasmodium falciparum.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Inhibition of β-Hematin Formation Assay

This assay assesses the ability of a compound to inhibit the formation of β-hematin, a synthetic form of hemozoin.

Materials:

-

Hemin chloride stock solution (10 mM in DMSO)

-

Sodium acetate buffer (100 mM, pH 4.8)

-

This compound stock solution (in an appropriate solvent)

-

96-well microplate

-

Microplate reader

Protocol:

-

Prepare a fresh solution of hemin at 50 µM in 100 mM sodium acetate buffer (pH 4.8).

-

In a 1.5 mL microcentrifuge tube, add the desired volume of 50 µM hemin solution.

-

Add varying concentrations of this compound (or test compound) to the hemin solution. A typical final concentration range is 0.1–10 µM.

-

For hemozoin extension assays, seed the reaction with a small amount of pre-formed β-hematin (e.g., 5 nmol). For nucleation assays, this step is omitted.

-

Incubate the reaction mixture at an appropriate temperature (e.g., 37°C) for a specified time (e.g., 8 or 16 hours).

-

Terminate the reaction and quantify the amount of β-hematin formed. This can be done by centrifugation to pellet the β-hematin, followed by dissolving the pellet in NaOH and measuring the absorbance at 400 nm. Alternatively, a colorimetric method using pyridine can be employed to specifically measure the remaining free hematin.

-

Calculate the IC50 value, which is the concentration of the drug that inhibits β-hematin formation by 50%.

In Vitro Antimalarial Susceptibility Assay (WHO Microtest)

This assay determines the concentration of an antimalarial drug that inhibits the growth of P. falciparum in vitro.

Materials:

-

P. falciparum culture (synchronized to the ring stage)

-

Complete parasite culture medium (e.g., RPMI 1640 with supplements)

-

Human red blood cells

-

This compound stock solution

-

96-well microplate, pre-dosed with serial dilutions of this compound

-

Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2

Protocol:

-

Prepare a parasite suspension with a starting parasitemia of 0.5-1% and a hematocrit of 2.5%.

-

Add 200 µL of the parasite suspension to each well of the drug-coated 96-well plate.

-

Incubate the plate for 48-72 hours at 37°C in the controlled gas environment.

-

After incubation, prepare thin blood smears from each well.

-

Stain the smears with Giemsa and examine under a microscope to determine the parasite maturation to the schizont stage.

-

The IC50 is determined as the drug concentration at which there is a 50% reduction in the number of schizonts compared to the drug-free control wells.

This compound-Hematin Interaction Assay (Job's Plot)

This method of continuous variation is used to determine the binding stoichiometry between this compound and hematin.

Materials:

-

This compound stock solution

-

Hematin stock solution

-

40% aqueous DMSO (or other suitable solvent)

-

UV-Vis spectrophotometer

Protocol:

-

Prepare a series of solutions containing varying molar fractions of this compound and hematin, while keeping the total molar concentration constant (e.g., 10 µM). The mole fractions should range from 0 to 1 for each component.

-

Incubate the solutions at a constant temperature (e.g., 25°C).

-

Measure the absorbance of each solution at a wavelength where the complex absorbs maximally (e.g., 400 nm).

-

Plot the change in absorbance against the mole fraction of one of the components (e.g., this compound).

-

The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. For a 1:2 this compound:hematin complex, the maximum will be at a this compound mole fraction of 0.33.

Visualizations

The following diagrams illustrate the key mechanisms and experimental workflows discussed in this guide.

Caption: Primary mechanism of this compound action in the parasite digestive vacuole.

Caption: Experimental workflow for the β-hematin inhibition assay.

Caption: Secondary mechanisms of this compound involving DNA and Topoisomerase II.

References

- 1. This compound-an-update-of-its-pharmacological-activities-and-mechanisms-of-action - Ask this paper | Bohrium [bohrium.com]

- 2. This compound: a review of its clinical pharmacology in the treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound Phosphate? [synapse.patsnap.com]

- 4. This compound: An update of its pharmacological activities and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. media.malariaworld.org [media.malariaworld.org]

- 7. In vitro activity of this compound against Plasmodium falciparum and comparative evaluation of anti-malarial drug susceptibility assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro activity of this compound against Plasmodium falciparum and comparative evaluation of anti-malarial drug susceptibility assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. In vitro activity of this compound against multidrug-resistant Plasmodium falciparum and Plasmodium vivax. — Nuffield Department of Medicine [ndm.ox.ac.uk]

The Ascendancy of Pyronaridine: A Technical Chronicle of its Discovery and Development as a Keystone Antimalarial

A comprehensive guide for researchers, scientists, and drug development professionals on the journey of pyronaridine from its initial synthesis to its role in modern combination therapies.

Executive Summary

This compound, a potent blood schizonticide, has traversed a remarkable journey from its initial synthesis in the 1970s in China to becoming a critical component of a World Health Organization (WHO) recommended artemisinin-based combination therapy (ACT). This technical guide provides an in-depth chronicle of the discovery and development of this compound, offering detailed insights into its synthesis, mechanism of action, preclinical evaluation, and extensive clinical trial history. The document is designed to serve as a comprehensive resource for the scientific community, featuring structured data, detailed experimental protocols, and visual representations of key processes to facilitate a deeper understanding of this vital antimalarial agent.

Discovery and Historical Development

This compound was first synthesized in 1970 at the Institute of Chinese Parasitic Disease.[1] It was developed as part of a concerted effort to discover new antimalarial compounds to combat widespread chloroquine resistance.[1] Initially used as a monotherapy in China under the trade name Malaridine, it demonstrated high efficacy against both Plasmodium falciparum and Plasmodium vivax.[2][3] The emergence of multidrug-resistant malaria in other parts of the world in the 1990s led to a renewed global interest in this compound as a potential partner drug for ACTs.[2][3] This culminated in the development of Pyramax®, a fixed-dose combination of this compound tetraphosphate and artesunate, which was co-developed by Medicines for Malaria Venture (MMV) and Shin Poong Pharmaceutical Co. Ltd.[4] Pyramax® has since received a positive opinion from the European Medicines Agency (EMA) and is recommended by the WHO for the treatment of uncomplicated malaria.[2][4]

Synthesis of this compound

The synthesis of this compound has evolved to improve efficiency and reduce environmental impact. Modern routes offer high yields and purity suitable for pharmaceutical manufacturing. Two main synthetic routes are a linear sequence and a convergent route.[5][6]

Linear Synthesis Route

A common linear synthesis approach involves a two-step, one-pot transformation in an aqueous medium. This method is environmentally friendly and results in a high overall yield.[5][6] The key steps are:

-

SNAr Reaction: An initial SNAr (Nucleophilic Aromatic Substitution) reaction is performed under acidic conditions.[5]

-

Mannich-like Reaction: The intermediate from the SNAr reaction undergoes a double Mannich-like reaction to yield this compound.[5]

Convergent Synthesis Route

A convergent route offers an even higher overall yield and involves a telescoped three-step sequence.[5][7] This approach includes an initial neat reaction followed by two steps under aqueous micellar catalysis conditions.[5]

A visual representation of a generalized synthesis workflow is provided below.

Mechanism of Action

This compound's primary antimalarial activity is attributed to the inhibition of hemozoin formation within the parasite's digestive vacuole.[4] It also has a secondary mechanism involving DNA intercalation and inhibition of topoisomerase II.[8][9]

Inhibition of Hemozoin Formation

During its intraerythrocytic stage, the malaria parasite digests hemoglobin, releasing toxic free heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystalline form called hemozoin. This compound binds to heme, preventing its polymerization into hemozoin. The accumulation of free heme leads to oxidative stress and parasite death.

DNA Intercalation and Topoisomerase II Inhibition

This compound can intercalate into DNA, disrupting DNA replication and transcription.[8] Furthermore, it has been shown to be a topoisomerase II inhibitor, which would lead to DNA damage and cell death.[8] This dual mechanism of action contributes to its potent antimalarial activity and may play a role in its observed anticancer properties.[8]

The signaling pathway for this compound's primary mechanism of action is illustrated below.

Preclinical Development

This compound underwent extensive preclinical evaluation to determine its efficacy, pharmacokinetics, and safety profile.

In Vitro Efficacy

This compound demonstrates potent in vitro activity against a wide range of P. falciparum strains, including those resistant to chloroquine and other antimalarials.[10][11]

Table 1: In Vitro Activity of this compound against P. falciparum

| Strain/Isolate | IC50 (nM) | Reference |

| Field Isolates (Thailand) | 8.40 | [10] |

| Field Isolates (Thailand, Mefloquine resistant) | 8.89 | [10] |

| Field Isolates (Senegal) | 3.8 | [11] |

| Laboratory-adapted strains | 0.2 - 20 | [2] |

| Multidrug-resistant isolates (Indonesia) | 1.92 | [12] |

In Vivo Efficacy

In vivo studies in murine models confirmed the high efficacy of this compound against erythrocytic stages of malaria parasites, including chloroquine-resistant strains.[13]

Table 2: In Vivo Efficacy of this compound against P. berghei in Mice

| Strain | ED50 (mg/kg) | Reference |

| ANKA (drug-susceptible) | 2.7 | [13] |

| NY (drug-susceptible) | 0.42 | [14] |

| NPN (this compound-resistant) | 0.57 | [14] |

| SANA (artesunate-resistant) | 0.89 | [14] |

Pharmacokinetics

Preclinical pharmacokinetic studies in various animal models revealed that this compound has a high blood-to-plasma distribution ratio, indicating its accumulation in red blood cells.[15]

Table 3: Preclinical Pharmacokinetic Parameters of this compound

| Species | Administration | t1/2 (h) | Reference |

| Hamster | Oral | 14 | [15] |

| Rat | Oral | 37 - 42 | [15] |

| Dog | Oral | 37 - 42 | [15] |

| Monkey | Oral | 64 | [15] |

Toxicology

Preclinical toxicology studies were conducted following established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). These studies assessed acute, sub-acute, and reproductive toxicity.

-

Acute Oral Toxicity: Studies in rodents determined the single-dose toxicity profile.[16]

-

Repeated Dose 28-day Oral Toxicity: These studies in rodents provided information on potential health hazards from repeated exposure.[1]

-

Genotoxicity: The Ames test was used to assess the mutagenic potential of this compound.[17][18]

-

Reproductive Toxicology: Studies in rats and rabbits evaluated the potential effects on embryo-fetal development.[16]

Clinical Development

The clinical development of this compound, particularly as part of the fixed-dose combination with artesunate (Pyramax®), has been extensive, involving Phase I, II, and III clinical trials.

Pharmacokinetics in Humans

Clinical pharmacokinetic studies have been conducted in healthy volunteers and malaria patients, with whole blood being the preferred matrix for analysis due to the drug's high accumulation in red blood cells.[19][20][21]

Table 4: Pharmacokinetic Parameters of this compound in Healthy Adults (Whole Blood)

| Dose (mg) | Tmax (h) | t1/2 (days) | Reference |

| 360 - 900 | 1.42 - 4.83 | 5.03 - 16.3 | [19][20] |

Clinical Efficacy and Safety

Numerous clinical trials have demonstrated the high efficacy and good safety profile of this compound-artesunate in the treatment of uncomplicated P. falciparum and P. vivax malaria in both adults and children.[4][22]

Table 5: Clinical Efficacy of this compound-Artesunate in Uncomplicated P. falciparum Malaria

| Study Population | Regimen | Day 28 PCR-adjusted Cure Rate (%) | Reference |

| Asymptomatic Individuals (Africa) | 3-day | 100 | [22] |

| Asymptomatic Individuals (Africa) | 2-day | 100 | [22] |

| Asymptomatic Individuals (Africa) | 1-day | 96.8 | [22] |

| Children (Africa) | 3-day granules | 97.1 - 100 | [4] |

The drug development workflow for this compound is depicted below.

Experimental Protocols

This section provides an overview of the key experimental protocols used in the development of this compound.

In Vitro Drug Susceptibility Assay (Modified WHO Microtest)

This assay measures the 50% inhibitory concentration (IC50) of this compound against P. falciparum cultures.

-

Drug Plate Preparation: this compound is serially diluted and added to 96-well microtiter plates.

-

Parasite Culture: P. falciparum is cultured in RPMI 1640 medium supplemented with human serum.

-

Inoculation: The drug plates are inoculated with synchronized ring-stage parasites.

-

Incubation: Plates are incubated for 48-72 hours in a candle jar or a CO2 incubator.

-

Growth Assessment: Parasite growth is assessed by microscopy after Giemsa staining or by using a fluorescent DNA dye like SYBR Green I.

-

IC50 Determination: The IC50 is calculated by non-linear regression analysis of the dose-response curve.

Hemozoin Inhibition Assay

This assay determines the ability of this compound to inhibit the formation of β-hematin (synthetic hemozoin).

-

Reaction Mixture: A solution of hemin chloride in sodium acetate buffer is prepared.

-

Inhibition: this compound at various concentrations is added to the hemin solution.

-

Initiation: The reaction is initiated by the addition of a lipid, such as monooleoylglycerol (MOG), for nucleation assays, or pre-formed β-hematin crystals for extension assays.

-

Incubation: The mixture is incubated at 37°C for several hours.

-

Quantification: The amount of β-hematin formed is quantified after washing and solubilization by measuring the absorbance at 405 nm.

Pharmacokinetic Analysis by LC-MS/MS

This method is used to quantify this compound concentrations in whole blood samples.

-

Sample Preparation: A known volume of whole blood is mixed with an internal standard (e.g., amodiaquine) and subjected to liquid-liquid or solid-phase extraction.[6][14]

-

Chromatographic Separation: The extracted sample is injected into a liquid chromatography system, and this compound is separated from other components on a C18 or similar reversed-phase column using a gradient mobile phase.[14]

-

Mass Spectrometric Detection: The eluate is introduced into a tandem mass spectrometer, and this compound is detected and quantified using selected reaction monitoring (SRM) in positive ion mode.[6][14]

-

Data Analysis: A calibration curve is generated using standards of known concentrations to determine the this compound concentration in the unknown samples.

Topoisomerase II Inhibition Assay

This assay measures the ability of this compound to inhibit the decatenation activity of topoisomerase II.

-

Reaction Mixture: A reaction buffer containing kinetoplast DNA (kDNA), which is a network of interlocked DNA minicircles, is prepared.

-

Inhibition: this compound at various concentrations is added to the reaction mixture.

-

Enzyme Addition: Human topoisomerase II is added to initiate the decatenation reaction.

-

Incubation: The reaction is incubated at 37°C.

-

Analysis: The reaction products are separated by agarose gel electrophoresis. Inhibition of topoisomerase II is observed as a decrease in the amount of decatenated (monomeric) DNA and an increase in the amount of catenated kDNA.

Conclusion

This compound stands as a testament to the enduring efforts in the global fight against malaria. Its journey from a monotherapy in China to a key component of a globally recommended ACT highlights the importance of continued research and development in antimalarial drugs. This technical guide has provided a comprehensive overview of the discovery, development, and mechanisms of this compound, offering valuable insights for researchers and drug development professionals. The detailed protocols, tabulated data, and visual workflows aim to serve as a practical resource to support further research and innovation in the field of antimalarial therapy.

References

- 1. oecd.org [oecd.org]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Safety and efficacy of this compound–artesunate paediatric granules in the treatment of uncomplicated malaria in children: insights from randomized clinical trials and a real-world study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Environmentally Responsible and Cost-Effective Synthesis of the Antimalarial Drug this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Antimalarial Drug this compound Inhibits Topoisomerase II in Breast Cancer Cells and Hinders Tumor Progression In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives [mdpi.com]

- 10. In vitro activity of this compound against field isolates and reference clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In-vitro activity of this compound and amodiaquine against African isolates (Senegal) of Plasmodium falciparum in comparison with standard antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In Vitro Activity of this compound against Multidrug-Resistant Plasmodium falciparum and Plasmodium vivax - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Efficacy and safety of this compound-artesunate (PYRAMAX) for the treatment of P. falciparum uncomplicated malaria in African pregnant women (PYRAPREG): study protocol for a phase 3, non-inferiority, randomised open-label clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Review of this compound anti-malarial properties and product characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. d-nb.info [d-nb.info]

- 18. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 19. This compound: a review of its clinical pharmacology in the treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. researchgate.net [researchgate.net]

- 22. Efficacy, Safety and Tolerability of this compound-artesunate in Asymptomatic Malaria-infected Individuals: a Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

Pyronaridine's Molecular Targets in Plasmodium falciparum: An In-depth Technical Guide

Executive Summary

Pyronaridine is a potent, schizonticidal antimalarial agent belonging to the aza-acridine class of compounds. First synthesized in the 1970s, it has demonstrated high efficacy against erythrocytic stages of Plasmodium falciparum, including strains resistant to chloroquine and other antimalarials.[1][2][3] It is a component of the fixed-dose artemisinin-based combination therapy (ACT), Pyramax® (this compound-artesunate), which is recommended by the World Health Organization for the treatment of uncomplicated malaria.[4][5] The primary molecular mechanism of its antimalarial action is the disruption of the parasite's heme detoxification pathway within the digestive vacuole.[6][7][8] Secondary mechanisms, such as DNA intercalation and inhibition of topoisomerase II, have been proposed but are considered more relevant to its anticancer properties than its antimalarial activity.[1][6][7] This document provides a detailed overview of this compound's molecular targets, supported by quantitative data, experimental methodologies, and pathway visualizations.

Primary Molecular Target: Inhibition of Heme Detoxification

The core antimalarial activity of this compound is centered on the Plasmodium digestive vacuole, an acidic organelle where the parasite digests host hemoglobin to obtain amino acids.[7] This process releases large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite polymerizes this toxic heme into an inert, insoluble crystal called hemozoin, which is biochemically identical to β-hematin.[7]

This compound acts by potently inhibiting this detoxification process.[1][6][8] As a weak base, this compound is thought to accumulate via ion-trapping in the acidic digestive vacuole.[9] There, it directly interferes with hemozoin formation through several key interactions:

-

Binding to Heme: this compound binds to hematin, forming a stable drug-hematin complex with a 1:2 stoichiometry.[4][9][10] This complex prevents the heme molecules from being incorporated into the growing hemozoin crystal.

-

Inhibition of β-Hematin Polymerization: It directly blocks the biopolymerization of heme into β-hematin.[1][6] This leads to the accumulation of soluble, toxic heme within the digestive vacuole.[7][9]

-

Enhancement of Heme-Induced Lysis: this compound significantly enhances the ability of free heme to cause peroxidative damage to membranes, leading to the lysis of both the parasite and the host red blood cell.[6][10] It is notably more potent than chloroquine in this regard, requiring approximately 1/100th of the concentration to achieve complete lysis.[2][10][11]

The resulting buildup of toxic heme generates substantial oxidative stress, disrupts cellular functions, and ultimately leads to parasite death.[7] This mechanism is considered the principal driver of its potent antimalarial effect.[1][6]

Secondary and Other Proposed Targets

While heme detoxification is the primary antimalarial target, other mechanisms have been investigated, largely due to this compound's structural similarity to known DNA-binding agents.

DNA Intercalation and Topoisomerase II Inhibition

This compound is a known DNA-intercalating agent and can inhibit DNA topoisomerase II, an enzyme crucial for managing DNA topology during replication and transcription.[1][6][8] This action can lead to DNA damage and cell death. However, this mechanism is now widely considered to be secondary for its antimalarial activity and more central to its observed anticancer effects.[1][6][7] Some studies have shown that the inhibition of P. falciparum topoisomerase II by this compound is not significant in situ.[3]

Inhibition of Glutathione-Dependent Hematin Degradation

In addition to blocking polymerization, this compound has been shown to inhibit the glutathione-dependent degradation of hematin, further contributing to the buildup of the toxic substrate.[2][10]

Quantitative Data

The efficacy of this compound has been quantified across numerous studies. Its potent activity is evident against both drug-sensitive and multi-drug resistant P. falciparum isolates.

Table 1: In Vitro Antimalarial Activity of this compound against P. falciparum

| Strain / Isolate Type | Geographic Origin | Median IC₅₀ (nM) | Range (nM) | Reference(s) |

| Laboratory Strains & Field Isolates | Various | Mean: 0.2 - 20 | N/A | [9][11] |

| Multi-drug Resistant (K1 Strain) | Thailand | 7 ± 5 ng/ml | N/A | [2] |

| Clinical Isolates | Cameroon | < 50 | N/A | [12] |

| Clinical Isolates | Eastern Thailand | 8.40 | N/A | [13] |

| Clinical Isolates | Northern Thailand | 10.1 | N/A | [13] |

| Multi-drug Resistant Isolates | Papua, Indonesia | 1.92 | 0.24 - 13.8 | [14] |

| Trophozoite-stage Isolates | Papua, Indonesia | 8.0 | 1.2 - 21.7 | [14] |

| Ring-stage Isolates | Papua, Indonesia | 1.6 | 0.6 - 8.9 | [14] |

Note: IC₅₀ (50% inhibitory concentration) values can vary based on the specific assay methodology and parasite stage.

Table 2: Activity on Heme Detoxification Pathway

| Parameter | This compound | Chloroquine | Reference(s) |

| β-Hematin Formation IC₅₀ | 0.125 µM | 0.125 µM | [2] |

| β-Hematin Nucleation Inhibition IC₅₀ | 2.8 µM | 40 µM | [15] |

| Concentration for complete hematin-induced RBC lysis | 10 µM | ~1000 µM | [2][10] |

| Drug-Hematin Complex Stoichiometry | 1:2 | N/A | [10] |

Key Experimental Protocols

The elucidation of this compound's molecular targets relies on several key in vitro methodologies.

In Vitro Antimalarial Susceptibility (Schizont Maturation) Assay

This assay is the standard method for determining the IC₅₀ of a compound against P. falciparum.

-

Parasite Culture: A-synchronized or synchronized cultures of P. falciparum (e.g., ring-stage) are maintained in human erythrocytes using RPMI 1640 medium supplemented with human serum at 37.5°C in a candle jar or controlled gas environment.[14]

-

Drug Plate Preparation: A 96-well microtiter plate is pre-dosed with serial dilutions of this compound and control antimalarials.[14]

-

Incubation: Parasitized erythrocytes are added to each well and incubated for 21-46 hours, a duration sufficient for parasites in drug-free control wells to mature from the ring stage to the multi-nucleated schizont stage (>40% maturation).[14]

-

Slide Preparation & Staining: After incubation, a thick blood film is prepared from each well and stained with Giemsa solution.[14]

-

Microscopic Analysis: The number of schizonts per 200 asexual parasites is counted for each drug concentration.[14]

-

Data Analysis: The schizont count is normalized to the drug-free control. A dose-response curve is generated using non-linear regression to determine the IC₅₀ value—the concentration at which schizont maturation is inhibited by 50%.[14]

β-Hematin (Hemozoin) Formation Inhibition Assay

This cell-free assay directly measures the drug's ability to prevent the formation of synthetic hemozoin.

-

Reaction Setup: A solution of hemin (the oxidized form of heme) is prepared in a suitable solvent (e.g., DMSO).

-

Induction of Polymerization: The hemin solution is added to an acetate buffer at a specific pH and temperature (e.g., pH 5.0, 60°C) to induce the formation of β-hematin crystals. The reaction is performed in the presence of various concentrations of this compound or a control drug.

-

Quantification: After incubation, the mixture is centrifuged. The insoluble β-hematin pellet is washed and then dissolved (e.g., in NaOH or pyridine) to convert it back to monomeric heme.

-

Measurement: The amount of heme is quantified spectrophotometrically. The reduction in β-hematin formation in the presence of the drug is used to calculate inhibitory concentrations.

Conclusion

The collective evidence strongly establishes that the primary molecular target of this compound in Plasmodium falciparum is the inhibition of hemozoin formation within the parasite's digestive vacuole. By binding to free heme and preventing its polymerization, this compound induces a toxic accumulation of this substrate, leading to overwhelming oxidative stress and parasite death.[6][7][10] Its high potency, particularly against chloroquine-resistant strains, underscores the effectiveness of targeting this essential parasite-specific pathway.[3] While other activities such as DNA intercalation have been identified, they are not considered the principal drivers of its antimalarial efficacy. A thorough understanding of this primary mechanism is critical for its continued strategic deployment in combination therapies and for the development of future antimalarials aimed at the same vital target.

References

- 1. This compound: An update of its pharmacological activities and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Review of this compound anti-malarial properties and product characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Global gene expression profiling of Plasmodium falciparum in response to the anti-malarial drug this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound: a review of its clinical pharmacology in the treatment of malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound-an-update-of-its-pharmacological-activities-and-mechanisms-of-action - Ask this paper | Bohrium [bohrium.com]

- 7. What is the mechanism of this compound Phosphate? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound: a review of its clinical pharmacology in the treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting of Hematin by the Antimalarial this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. journals.asm.org [journals.asm.org]

- 13. In vitro activity of this compound against field isolates and reference clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In Vitro Activity of this compound against Multidrug-Resistant Plasmodium falciparum and Plasmodium vivax - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

An In-depth Technical Guide to the DNA Intercalation Mechanism of Pyronaridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyronaridine, a potent antimalarial agent, exhibits a multifaceted mechanism of action that extends to anticancer activities, primarily through its interaction with DNA. This technical guide provides a comprehensive overview of the core mechanism of this compound as a DNA intercalator and topoisomerase II inhibitor. It synthesizes available quantitative data, details relevant experimental protocols, and visualizes the involved molecular pathways to serve as a resource for researchers in pharmacology and drug development. While this compound's interaction with DNA is established, this guide also highlights areas where further quantitative research is needed to fully elucidate its binding characteristics.

Introduction

This compound is a benzonaphthyridine derivative that has been utilized for its antimalarial properties.[1] Its therapeutic scope has expanded as studies have revealed its efficacy against various cancer cell lines.[2] The anticancer activity of this compound is largely attributed to its ability to intercalate into DNA and inhibit the function of topoisomerase II, leading to DNA damage and subsequent apoptosis.[1][2] This guide delves into the specifics of this mechanism, presenting the current understanding for a scientific audience.

DNA Intercalation and Topoisomerase II Inhibition

This compound's planar aromatic structure allows it to insert itself between the base pairs of the DNA double helix, a process known as intercalation.[1] This physical insertion distorts the DNA structure, which can interfere with DNA replication and transcription. Furthermore, this structural alteration can affect the interaction of DNA with various proteins, most notably topoisomerase II.

Topoisomerase II is a crucial enzyme that resolves DNA topological problems, such as supercoiling and catenation, which arise during replication and transcription. It functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, and then resealing the break. This compound is known to be an inhibitor of this vital enzyme.[1][3]

Quantitative Data on this compound's Activity

The following tables summarize the available quantitative data regarding the biological activity of this compound related to its DNA interaction and cytotoxic effects.

Table 1: Topoisomerase II Inhibition by this compound

| Parameter | Value | Cell/System | Reference |

| IC50 (Catalytic Inhibition) | ~32.7 µM | In vitro | [4] |

| Dose-Dependent Inhibition | Partial to complete inhibition | In vitro (kDNA decatenation assay) | [3] |

| 5 µM | |||

| 50 µM | |||

| 500 µM (complete inhibition) |

Table 2: Antimalarial and Cytotoxic Activity of this compound

| Parameter | Value | Organism/Cell Line | Reference |

| IC50 (Antimalarial) | 1.53-3.94 nM | Plasmodium falciparum | [5] |

| IC50 (Antimalarial) | 6-20 nM | Multidrug-resistant P. falciparum | [4] |

| IC50 (Antimalarial) | 15-49 nM (Geometric Mean: 23.1 nM) | P. falciparum isolates | [6] |

| Cytotoxic Activity (IC50) | 1.6 - 9.4 µM | Various human cancer cell lines | [1] |

Experimental Protocols

The study of this compound's interaction with DNA and topoisomerase II involves a variety of biophysical and biochemical techniques.

Topoisomerase II Decatenation Assay

This assay is used to determine the inhibitory effect of a compound on the decatenation activity of topoisomerase II.

Principle: Kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, is used as a substrate. In the presence of ATP, topoisomerase II decatenates the kDNA into individual minicircles. An inhibitor will prevent this process, leaving the kDNA catenated. The different forms of DNA (catenated vs. decatenated) can be separated and visualized by agarose gel electrophoresis.

Protocol: [3]

-

Reaction Mixture Preparation: Prepare a reaction mixture containing 0.5 M Tris-HCl (pH 8.0), 1.50 M NaCl, 100 mM MgCl₂, 5 mM dithiothreitol, 300 µg/ml BSA, and 20 mM ATP.

-

Incubation with Inhibitor: Aliquot the reaction mixture and add varying concentrations of this compound (e.g., 5, 50, 500 µM). Pre-incubate at 37°C for 30 minutes.

-

Enzyme Addition: Add diluted topoisomerase II enzyme to the reaction mixtures.

-

Substrate Addition and Reaction: Add kDNA to initiate the reaction and incubate for 30 minutes at 37°C.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel to separate the catenated kDNA (which remains in the well or migrates slowly) from the decatenated minicircles (which migrate faster).

-

Visualization: Stain the gel with ethidium bromide and visualize under UV light.

DNA Binding Assays (General Protocols)

While specific quantitative data for this compound using the following techniques were not found in the searched literature, these are standard methods to characterize DNA intercalators.

Principle: The interaction of a compound with DNA can lead to changes in its UV-Visible absorption spectrum, such as hypochromism (decrease in absorbance) and a bathochromic shift (redshift in the maximum wavelength), which are characteristic of intercalation. By titrating a solution of the compound with increasing concentrations of DNA, the binding constant (Kb) can be determined.

Generalized Protocol:

-

Prepare a solution of this compound of known concentration in a suitable buffer (e.g., Tris-HCl).

-

Record its initial UV-Vis spectrum.

-

Add small aliquots of a concentrated DNA stock solution (e.g., calf thymus DNA) to the this compound solution.

-

Record the spectrum after each addition, ensuring equilibrium is reached.

-

Analyze the changes in absorbance at the wavelength of maximum absorption to calculate the binding constant using appropriate models, such as the Wolfe-Shimer equation.

Principle: Ethidium bromide (EtBr) is a fluorescent dye that intercalates into DNA, resulting in a significant increase in its fluorescence. A compound that also intercalates into DNA will compete with EtBr for the binding sites, leading to the displacement of EtBr and a subsequent quenching of the fluorescence.

Generalized Protocol:

-

Prepare a solution of DNA and ethidium bromide in a buffer.

-

Measure the initial fluorescence intensity of the DNA-EtBr complex.

-

Add increasing concentrations of this compound to the solution.

-

Measure the fluorescence intensity after each addition.

-

The decrease in fluorescence intensity indicates the displacement of EtBr by this compound, and the data can be used to determine the binding affinity.

Principle: Intercalation of a molecule into the DNA double helix causes the DNA to lengthen and become more rigid, leading to an increase in the viscosity of the DNA solution.

Generalized Protocol:

-

Prepare a DNA solution of a known concentration in a suitable buffer.

-

Measure the viscosity of the DNA solution using a viscometer.

-

Add increasing amounts of this compound to the DNA solution.

-

Measure the viscosity at each concentration.

-

An increase in the relative viscosity of the DNA solution upon addition of this compound would be indicative of an intercalative binding mode.

Principle: CD spectroscopy measures the differential absorption of left and right circularly polarized light. DNA has a characteristic CD spectrum that is sensitive to its conformation. The binding of a ligand can perturb the DNA structure, leading to changes in its CD spectrum.

Generalized Protocol:

-

Record the CD spectrum of a DNA solution in a suitable buffer.

-

Add increasing concentrations of this compound to the DNA solution.

-

Record the CD spectrum after each addition.

-

Changes in the characteristic positive and negative bands of the DNA spectrum can provide information about the binding mode and conformational changes induced by this compound.

Signaling Pathways and Cellular Consequences

The DNA damage induced by this compound's intercalation and inhibition of topoisomerase II triggers cellular signaling cascades that ultimately lead to apoptosis.

Caption: Overview of this compound's Mechanism of Action.

This compound-induced DNA damage is a central event that triggers downstream apoptotic signaling. Studies have indicated the involvement of the intrinsic apoptotic pathway, characterized by mitochondrial depolarization and subsequent activation of caspase-3.[1] Additionally, a distinct pathway involving the activation of c-Jun N-terminal kinase (JNK) has been identified, which leads to the upregulation of Death Receptor 5 (DR5), ultimately culminating in apoptosis.

References

- 1. This compound: An update of its pharmacological activities and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Antimalarial Drug this compound Inhibits Topoisomerase II in Breast Cancer Cells and Hinders Tumor Progression In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Antimalarial Drug this compound Inhibits Topoisomerase II in Breast Cancer Cells and Hinders Tumor Progression In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Review of this compound anti-malarial properties and product characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular dynamics simulations of DNA-DNA and DNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Absence of association between this compound in vitro responses and polymorphisms in genes involved in quinoline resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Early-Stage Research on Pyronaridine Derivatives for Anticancer Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage research into pyronaridine and its derivatives as potential anticancer agents. It consolidates key findings on their mechanism of action, preclinical efficacy, and the experimental methodologies used to evaluate their therapeutic potential. This document is intended to serve as a valuable resource for researchers and professionals in the field of oncology drug development.

Introduction: Repurposing an Antimalarial Agent

This compound, a benzonaphthyridine derivative, has been utilized for over three decades as an antimalarial drug.[1][2] Its established safety profile in humans has made it an attractive candidate for drug repurposing, particularly in oncology.[3] Early-stage research has revealed that this compound exhibits potent cytotoxic activity against a broad range of cancer cell lines, suggesting its potential as a repurposed anticancer therapeutic.[4][5] This guide delves into the foundational preclinical research that underpins the investigation of this compound and its derivatives as a new class of cancer therapeutics.

Mechanism of Action

The anticancer activity of this compound is multifactorial, primarily revolving around its ability to induce DNA damage and apoptosis. Unlike its antimalarial action, which involves the inhibition of hemozoin formation, its anticancer effects are largely attributed to its function as a DNA intercalating agent and a topoisomerase II inhibitor.[6][7]

DNA Intercalation and Topoisomerase II Inhibition

This compound's planar aromatic structure allows it to insert itself between the base pairs of DNA, a process known as intercalation.[1][5] This interaction can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. Furthermore, this compound has been identified as a bona fide topoisomerase II inhibitor.[8][9] By stabilizing the covalent complex between topoisomerase II and DNA, it leads to the accumulation of double-strand breaks, a level of DNA damage that is often irreparable and triggers programmed cell death.[8][10]

Induction of Apoptosis and Cell Cycle Arrest

Preclinical studies have consistently shown that this compound induces apoptosis in cancer cells.[1][11] This is characterized by key apoptotic events such as phosphatidylserine externalization, depolarization of the mitochondrial membrane, and DNA fragmentation.[5] The induction of the intrinsic apoptotic pathway is a key component of its cytotoxic effect. Moreover, treatment with this compound has been shown to alter cell cycle progression in various cancer cell lines, leading to arrest at different phases, which prevents cellular proliferation.[11]

Modulation of Signaling Pathways

Recent research has begun to elucidate the specific signaling pathways modulated by this compound in cancer cells. In non-small cell lung cancer (NSCLC) cells, this compound has been shown to upregulate the expression of Death Receptor 5 (DR5), a key component of the extrinsic apoptosis pathway. It has also been observed to downregulate the Epidermal Growth Factor Receptor (EGFR) and its downstream signaling components, PI3K and AKT, while activating the JNK pathway, further contributing to its pro-apoptotic effects.

Preclinical Efficacy: In Vitro and In Vivo Studies

The anticancer potential of this compound has been evaluated in a variety of preclinical models, demonstrating broad efficacy and selectivity.

In Vitro Cytotoxicity

This compound exhibits potent cytotoxic activity against a wide array of human cancer cell lines at low micromolar concentrations.[1] Notably, it has shown efficacy against breast, leukemia, lymphoma, melanoma, ovarian, and lung cancer cell lines.[3][11]

Table 1: In Vitro Cytotoxicity of this compound Against Various Human Cell Lines

| Cell Line | Cancer Type | CC50 (μM) | Selective Cytotoxicity Index (SCI)* | Reference |

|---|---|---|---|---|

| Non-Cancerous | ||||

| MCF-10A | Breast | 6.6 | - | |

| HDF | Skin Fibroblast | 9.4 | - | |

| Breast Cancer | ||||

| MDA-MB-231 | Triple Negative | 1.6 | 4.13 | |

| MDA-MB-231 LM2 | Triple Negative (Metastatic) | 2.6 | 2.54 | |

| MDA-MB-468 | Triple Negative | 1.7 | 3.88 | |

| MCF-7 | ER-Positive | 1.6 | 4.13 | |

| T47D | ER-Positive | 7.3 | 0.90 | |

| HCC-70 | Triple Negative | 8.8 | 0.75 | |

| Leukemia/Lymphoma | ||||

| HL-60 | Promyelocytic Leukemia | 1.9 | 3.47 | |

| J45.01 | T-cell Leukemia | 2.0 | 3.30 | |

| U266B1 | Multiple Myeloma | 2.0 | 3.30 | |

| K-562 | Chronic Myeloid Leukemia | 4.6 | 1.43 | |

| Other Cancers | ||||

| A-375 | Melanoma | 2.3 | 4.09 | |

| SK-MEL-28 | Melanoma | 2.8 | 3.36 | |

| OVCAR-3 | Ovarian | 2.0 | 3.30 | |

| HCT-116 | Colon | 3.9 | 2.41 | |

| HeLa | Cervical | 2.3 | 4.09 | |

| A549 | Lung | 2.8 | 3.36 | |

| PC-3 | Prostate | 3.0 | 3.13 |

*Selective Cytotoxicity Index (SCI) is calculated as the CC50 of the non-cancerous cell line (MCF-10A) divided by the CC50 of the cancerous cell line. A value > 2 is considered significant.

In Vivo Tumor Progression

In vivo studies using human breast cancer xenografts in mice have demonstrated that oral administration of this compound can significantly hinder tumor progression.[8][9] These preclinical findings provide a strong rationale for further investigation in more advanced animal models and eventually in clinical trials.

Synthesis and Structure-Activity Relationship (SAR)

Synthesis of this compound

This compound was first synthesized in the 1970s.[2] More recently, environmentally responsible and cost-effective synthetic routes have been developed, which are crucial for making the drug more accessible. These modern approaches include linear and convergent syntheses that utilize aqueous micellar catalysis to reduce environmental impact and improve overall yield.[1]

Structure-Activity Relationship

While comprehensive SAR studies on a wide range of this compound derivatives for anticancer activity are still emerging, early research on related compounds provides valuable insights. Studies on this compound analogues for antimalarial activity have highlighted the critical importance of specific structural features. The nitrogen atom at position 1 of the naphthyridine ring system and the two pyrrolidinyl Mannich base side chains are considered indispensable for its biological activity.[11] It is highly probable that these features are also crucial for the molecule's ability to intercalate into DNA and inhibit topoisomerase II, and thus are important for its anticancer effects. Broader studies on pyridine and pyrrolidine derivatives have shown that the type and position of substituents can significantly modulate their antiproliferative activity against various cancer cell lines. Future research should focus on the systematic modification of the this compound scaffold to optimize its anticancer potency and selectivity.

Experimental Protocols

This section details the methodologies for key experiments cited in the early-stage research of this compound.

Cell Viability and Cytotoxicity Assay

The cytotoxic effect of this compound is often quantified using a Differential Nuclear Staining (DNS) assay.

-

Cell Seeding: Cancer and non-cancerous cells are seeded in 96-well plates at a density of approximately 10,000 cells/well and incubated overnight.

-

Drug Treatment: Cells are treated with a concentration gradient of this compound (or its derivatives) and incubated for 72 hours. Controls include untreated cells, vehicle-treated cells (e.g., PBS), and a positive control for cytotoxicity (e.g., 1 mM H₂O₂).

-

Staining: After incubation, the supernatant is removed, and cells are fixed and stained with a solution containing Hoechst 33342 (a nuclear stain) and propidium iodide (PI, a viability dye).

-

Imaging and Analysis: Plates are imaged using a high-content imaging system. The number of viable (Hoechst-positive, PI-negative) and dead (PI-positive) cells is quantified.

-

CC50 Calculation: The 50% cytotoxic concentration (CC50) is calculated based on dose-response curves generated from the viability data.

Apoptosis Assays

5.2.1 Phosphatidylserine Externalization (Annexin V/PI Assay) An early hallmark of apoptosis is the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane.

-

Cell Treatment: Cells are treated with this compound at varying concentrations for a specified period (e.g., 24 hours).

-

Staining: Cells are harvested and stained with FITC-conjugated Annexin V and propidium iodide (PI) in a binding buffer.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both stains.

5.2.2 Mitochondrial Membrane Potential (ΔΨm) Analysis Disruption of the mitochondrial membrane potential is a key event in the intrinsic apoptotic pathway.

-

Cell Treatment: Cells are treated with this compound for a shorter duration (e.g., 6 hours).

-

Staining: Cells are incubated with a potentiometric dye such as JC-1 or a similar probe that aggregates in healthy mitochondria (emitting red fluorescence) and exists as monomers in the cytoplasm of apoptotic cells with depolarized mitochondria (emitting green fluorescence).

-

Flow Cytometry: The shift in fluorescence from red to green is quantified by flow cytometry, indicating mitochondrial depolarization.

DNA Intercalation Assays

5.3.1 DNA Mobility-Shift Assay This assay determines if a compound binds to DNA, causing a change in its electrophoretic mobility.

-

Incubation: A fixed amount of plasmid DNA (e.g., pBR322) is incubated with increasing concentrations of this compound in a suitable buffer at 37°C.

-

Electrophoresis: The samples are run on an agarose gel.

-

Visualization: The DNA is visualized with a stain like ethidium bromide. Intercalation of this compound into the DNA will alter its conformation and retard its migration through the gel.

5.3.2 UV-Visible Spectroscopic Titration The interaction between this compound and DNA can be monitored by changes in the UV-Visible absorption spectrum.

-

Titration: A solution of this compound is titrated with increasing concentrations of calf thymus DNA (ctDNA).

-

Spectroscopy: The UV-Visible spectrum is recorded after each addition of DNA.

-

Analysis: Hypochromism (decrease in absorbance) and bathochromism (red-shift in the wavelength of maximum absorbance) are indicative of an intercalative binding mode.

Topoisomerase II Inhibition Assay

This biochemical assay directly measures the effect of this compound on the enzymatic activity of topoisomerase II.[8][9]

-

Reaction Setup: Supercoiled plasmid DNA (e.g., pUC19) is used as a substrate. The reaction mixture contains the DNA, human topoisomerase IIα, reaction buffer, ATP, and varying concentrations of this compound. A known topoisomerase II inhibitor (e.g., etoposide) is used as a positive control.

-

Incubation: The reaction is incubated at 37°C for 30 minutes to allow the enzyme to relax the supercoiled DNA.

-

Termination and Electrophoresis: The reaction is stopped, and the DNA topoisomers are separated by agarose gel electrophoresis.

-

Analysis: In the absence of an inhibitor, topoisomerase II will convert the supercoiled DNA into its relaxed form. An effective inhibitor like this compound will prevent this relaxation, resulting in the persistence of the supercoiled DNA band.[8][9]

In Vivo Xenograft Model

Animal models are crucial for evaluating the systemic efficacy of potential anticancer drugs.[8][9]

-

Cell Implantation: Human breast cancer cells (e.g., MDA-MB-231) are injected into the mammary fat pad of immunodeficient mice (e.g., BALB/c nude mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Drug Administration: Mice are randomized into treatment and control groups. The treatment group receives daily oral administration of this compound. The control group receives the vehicle.

-

Monitoring: Tumor volume and the body weight of the mice are monitored regularly.

-

Endpoint: The experiment is concluded when tumors in the control group reach a predetermined size, or if the mice show signs of excessive toxicity. The tumors are then excised and weighed. Kaplan-Meier analysis can be used to assess survival.[8]

Conclusion and Future Directions

The early-stage research on this compound and its derivatives has established a strong foundation for its development as a repurposed anticancer drug. Its well-defined mechanisms of action, potent in vitro cytotoxicity against a range of cancers, and promising in vivo efficacy highlight its therapeutic potential. The favorable selectivity towards cancer cells over non-cancerous cells is a particularly encouraging characteristic.

Future research should focus on several key areas:

-

Structure-Activity Relationship Studies: A systematic synthesis and evaluation of novel this compound derivatives are needed to optimize potency, selectivity, and pharmacokinetic properties.

-

Combination Therapies: Investigating the synergistic effects of this compound with other established anticancer drugs, such as cisplatin and gemcitabine, could lead to more effective treatment regimens.[8]

-

Advanced Preclinical Models: Efficacy should be evaluated in more complex preclinical models, such as patient-derived xenografts (PDXs) and orthotopic models of metastasis.

-

Biomarker Discovery: Identifying biomarkers that predict sensitivity to this compound could enable patient stratification in future clinical trials.

References

- 1. Environmentally Responsible and Cost-Effective Synthesis of the Antimalarial Drug this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and futur… [ouci.dntb.gov.ua]

- 4. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. This compound: a review of its clinical pharmacology in the treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [Synthesis of this compound related compounds and comparison of antimalarial activities] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Pyronaridine In Vitro Assay Protocols for Plasmodium falciparum: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyronaridine is a benjaminaphthyridine derivative antimalarial agent that has demonstrated high efficacy against drug-resistant strains of Plasmodium falciparum.[1][2] It is a crucial component of the artemisinin-based combination therapy (ACT), this compound-artesunate. Understanding the in vitro activity of this compound is essential for monitoring drug resistance, discovering new combination therapies, and guiding clinical use. These application notes provide detailed protocols for assessing the in vitro susceptibility of P. falciparum to this compound using two common and robust methods: the SYBR Green I-based fluorescence assay and the Histidine-Rich Protein II (HRP-II) enzyme-linked immunosorbent assay (ELISA).

This compound's primary mechanism of action involves the inhibition of hemozoin formation in the parasite's digestive vacuole, leading to the accumulation of toxic free heme.[3][4][5][6] A secondary mechanism includes intercalation into parasitic DNA and inhibition of topoisomerase II.[3][5] These protocols will enable researchers to determine the 50% inhibitory concentration (IC50) of this compound, a key parameter for evaluating its antimalarial potency.

Quantitative Data Summary

The following table summarizes the in vitro activity of this compound against various strains and clinical isolates of P. falciparum as reported in the literature.

| P. falciparum Strain/Isolate | Geographic Origin | Resistance Profile | Mean IC50 (nM) | IC50 Range (nM) | Reference |

| 118 Clinical Isolates | Thailand | Multidrug-resistant area | 5.6 ± 3.1 | 0.2–15.4 | [7] |

| 3D7 | - | Chloroquine-sensitive | 9.7 | - | [7] |

| K1 | - | Chloroquine-resistant | 5.1 | - | [7] |

| 90 Clinical Isolates | Papua, Indonesia | Multidrug-resistant | 1.92 (median) | 0.24–13.8 | [8] |

| Clinical Isolates | Lambaréné, Gabon | - | 1.9 (WHO microtest) | - | [2] |

| Clinical Isolates | Lambaréné, Gabon | - | 2.0 (HRP-2 assay) | - | [2] |

| 183 Clinical Isolates | Cameroon | 55.2% Chloroquine-resistant | 3.79 | 0.92–18.3 | [9] |

Experimental Protocols

Two standard protocols for determining the in vitro susceptibility of P. falciparum to this compound are detailed below.

Protocol 1: SYBR Green I-Based Fluorescence Assay

This assay measures the proliferation of parasites by quantifying the amount of parasite DNA through the intercalation of the fluorescent dye SYBR Green I.

Materials:

-

P. falciparum culture (synchronized to the ring stage)

-

Complete parasite culture medium (RPMI-1640 with L-glutamine, 25 mM HEPES, 2 g/L sodium bicarbonate, 10 mg/L hypoxanthine, and 10% heat-inactivated human serum or 0.5% Albumax II)

-

Uninfected human erythrocytes (O+)

-

This compound stock solution (in DMSO or 70% ethanol)

-

96-well flat-bottom microplates (black, sterile)

-

SYBR Green I lysis buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I dye.

-

Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)

-

Humidified, gassed incubator (5% CO2, 5% O2, 90% N2) at 37°C

Procedure:

-

Drug Plate Preparation:

-

Prepare serial dilutions of this compound in complete culture medium. The final concentrations should typically range from 0.1 nM to 300 nM.

-

Add 100 µL of each drug dilution to the respective wells of a 96-well plate. Include drug-free wells as negative controls (100% growth) and wells with uninfected erythrocytes as background controls.

-

-

Parasite Culture Preparation:

-

Prepare a parasite suspension with 0.5% parasitemia and 2% hematocrit in complete culture medium.[7]

-

Add 100 µL of the parasite suspension to each well of the drug-prepared plate.

-

-

Incubation:

-

Incubate the plate in a humidified, gassed incubator at 37°C for 72 hours.[7]

-

-

Lysis and Staining:

-

After incubation, carefully remove 100 µL of the supernatant from each well.

-

Add 100 µL of SYBR Green I lysis buffer to each well.

-

Mix thoroughly by pipetting and incubate in the dark at room temperature for 1 hour.

-

-

Fluorescence Measurement:

-

Read the fluorescence intensity of each well using a fluorescence plate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence (uninfected erythrocytes) from all readings.

-

Normalize the data to the drug-free control wells (100% growth).

-

Plot the percentage of parasite growth inhibition against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

-

Protocol 2: Histidine-Rich Protein II (HRP-II) ELISA

This assay quantifies parasite growth by measuring the amount of HRP-II, a protein secreted by P. falciparum, using a sandwich ELISA.

Materials:

-

P. falciparum culture (asynchronous or synchronized)

-

Complete parasite culture medium

-

Uninfected human erythrocytes (O+)

-

This compound stock solution

-

96-well flat-bottom microplates (sterile)

-

HRP-II ELISA kit (commercial or in-house developed) including:

-

Capture antibody-coated 96-well ELISA plates

-

Detection antibody conjugated to an enzyme (e.g., horseradish peroxidase)

-

Wash buffer (e.g., PBS with 0.05% Tween 20)

-

Substrate (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine)

-

Stop solution (e.g., 1 M H2SO4)

-

-

Plate reader (450 nm)

-

Humidified, gassed incubator (5% CO2, 5% O2, 90% N2) at 37°C

Procedure:

-

Drug and Parasite Plate Preparation:

-

Prepare drug dilutions and parasite suspension as described in Protocol 1 (Steps 1 and 2).

-

-

Incubation:

-

Incubate the plate in a humidified, gassed incubator at 37°C for 72 hours.[3]

-

-

Sample Lysis:

-

After incubation, lyse the erythrocytes by freeze-thawing the plate at least once.

-

-

ELISA Procedure:

-

Transfer 100 µL of the hemolyzed culture from each well of the culture plate to the corresponding well of the capture antibody-coated ELISA plate.

-

Incubate for 1 hour at room temperature.

-

Wash the plate 3-5 times with wash buffer.

-

Add 100 µL of the diluted detection antibody to each well and incubate for 1 hour at room temperature.

-

Wash the plate 3-5 times with wash buffer.

-

Add 100 µL of the substrate solution to each well and incubate in the dark for 10-30 minutes, or until sufficient color development is observed in the control wells.

-

Add 50 µL of the stop solution to each well to stop the reaction.

-

-

Absorbance Measurement:

-

Read the absorbance of each well at 450 nm using a plate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (uninfected erythrocytes) from all readings.

-

Normalize the data and calculate the IC50 as described in Protocol 1 (Step 6).

-

Visualizations

Caption: General workflow for in vitro this compound susceptibility testing of P. falciparum.

Caption: Proposed mechanisms of action for this compound against P. falciparum.

References

- 1. This compound: a review of its clinical pharmacology in the treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Estimation of Plasmodium falciparum drug susceptibility by the SYBR® Green assay | Infectious Diseases Data Observatory [iddo.org]

- 3. iddo.org [iddo.org]

- 4. iddo.org [iddo.org]

- 5. Simple Histidine-Rich Protein 2 Double-Site Sandwich Enzyme-Linked Immunosorbent Assay for Use in Malaria Drug Sensitivity Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enzyme-Linked Immunosorbent Assay for Detection of Plasmodium falciparum Histidine-Rich Protein 2 in Blood, Plasma, and Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro Sensitivity of this compound in Thai Isolates of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mesamalaria.org [mesamalaria.org]

- 9. In vitro assessment of drug resistance in Plasmodium falciparum in five States of India - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Pyronaridine In Vivo Efficacy Testing in Murine Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyronaridine is a potent antimalarial agent belonging to the Mannich base class of compounds.[1] It has demonstrated significant efficacy against the erythrocytic stages of multiple Plasmodium species, including drug-resistant strains.[2][3] As a key partner drug in artemisinin-based combination therapies (ACTs), such as this compound-artesunate, its preclinical evaluation is critical.[4][5] Murine models of malaria are indispensable tools for these in vivo studies, providing a platform to assess the efficacy, dose-response relationships, and pharmacodynamics of antimalarial candidates.

This document provides detailed protocols for the in vivo evaluation of this compound in murine models, summarizes key efficacy data, and outlines its mechanism of action.

Mechanism of Action

This compound exerts its antimalarial effect through a dual mechanism of action.[4][6] Its primary mode of action is the inhibition of hemozoin formation.[7][8] Inside the parasite's digestive vacuole, this compound binds to heme, a toxic byproduct of hemoglobin digestion, preventing its polymerization into inert hemozoin crystals.[7][9] The accumulation of free heme leads to oxidative stress and membrane damage, ultimately resulting in parasite death.[7] A secondary mechanism involves the intercalation of this compound into parasitic DNA and the inhibition of topoisomerase II, which disrupts DNA replication and repair processes.[4][6][8]

Experimental Protocols

The most common method for assessing the in vivo efficacy of antimalarial compounds is the 4-day suppressive test.

This test evaluates the ability of a compound to suppress parasite growth during the early stages of infection.[10]

Objective: To determine the dose-dependent suppression of parasitemia by this compound in mice infected with Plasmodium berghei.

Materials:

-

Animals: Female Swiss albino or CD-1 mice (20-25 g).[11][12]

-

Parasite: Chloroquine-sensitive Plasmodium berghei (ANKA or NK65 strain) or a resistant strain if evaluating activity against resistance.[10][11][12]

-

Drug: this compound tetraphosphate.

-

Vehicle: Appropriate solvent for this compound (e.g., 2% DMSO in water, 30% DMSO in 1% CMC).[10][13]

-

Standard Drug: Chloroquine (10 mg/kg) as a positive control.[10][13]

-

Equipment: Microscopes, Giemsa stain, syringes, oral gavage needles, slides.

Procedure:

-

Parasite Inoculation (Day 0):

-

Obtain blood from a donor mouse with a rising parasitemia of 20-30%.

-

Dilute the infected blood in a suitable medium (e.g., normal saline) to a concentration of 1x10⁸ parasitized red blood cells (pRBCs) per mL.

-

Infect experimental mice intraperitoneally (i.p.) or intravenously (i.v.) with 0.2 mL of the diluted blood, delivering a total of 2x10⁷ pRBCs per mouse.[12]

-

-

Drug Administration (Day 0 to Day 3):

-

Randomly divide the infected mice into groups (n=5 per group).[10]

-

Groups should include a negative control (vehicle only), a positive control (chloroquine), and multiple test groups receiving different doses of this compound (e.g., 3, 10, 30, 100 mg/kg).[12]

-

Administer the first dose of the drug or vehicle 2-4 hours post-infection.[12]

-

Continue daily administration for four consecutive days (Days 0, 1, 2, and 3). The route of administration can be oral (p.o.), subcutaneous (s.c.), or intraperitoneal (i.p.).[2][12]

-

-

Monitoring Parasitemia (Day 4):

-

Data Analysis:

-

Calculate the average parasitemia for each group.

-

Determine the percentage of parasite growth suppression for each dose using the formula: % Suppression = 100 × [(A - B) / A] Where A is the average parasitemia in the negative control group and B is the average parasitemia in the test group.[10]

-

Calculate the 50% and 90% effective doses (ED₅₀ and ED₉₀) using appropriate statistical software (e.g., probit analysis).

-

-

Long-term Monitoring (Optional):

-

Monitor the mice for up to 28-30 days to record the mean survival time and observe any instances of recrudescence.[14]

-

Data Presentation: In Vivo Efficacy

The following tables summarize the quantitative efficacy data for this compound from various studies in murine models.

Table 1: Efficacy of this compound Monotherapy against Plasmodium Species

| Parasite Strain | Mouse Strain | Administration | ED₅₀ (mg/kg) | ED₉₀ (mg/kg) | Reference |

|---|---|---|---|---|---|

| P. berghei NY (drug-susceptible) | Not Specified | Not Specified | 0.42 | 0.8 | [2] |

| P. berghei (this compound-resistant) | Not Specified | Not Specified | 0.57 | 30.83 | [2] |

| P. berghei (artesunate-resistant) | Not Specified | Not Specified | 0.89 | 2.29 | [2] |

| P. berghei ANKA | Not Specified | Intragastric | 2.7 | Not Reported | [2] |

| P. berghei | Not Specified | Oral | 6.8 ± 1.4 | Not Reported | [2] |